N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide
Description
The compound N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide features a pyrroloimidazole core fused to a phenyl group at the 3-position, substituted at the 4-position with a 2-methoxybenzamide moiety. This structure combines aromaticity, hydrogen-bonding capability (via the amide and methoxy groups), and conformational flexibility, making it a candidate for targeting enzymes or receptors in medicinal chemistry.
Properties
IUPAC Name |
N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-25-18-6-3-2-5-16(18)20(24)22-15-10-8-14(9-11-15)17-13-21-19-7-4-12-23(17)19/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWQBWHKCDFPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CN=C4N3CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold (C7H9N2) is typically constructed via [3+2] cycloaddition between α,β-unsaturated carbonyl compounds and 1,2-diaminoethane derivatives. Recent optimizations employ microwave-assisted conditions to enhance reaction efficiency:
- Heat 2,5-dimethoxytetrahydrofuran (1.0 equiv) with ethylenediamine (1.2 equiv) in acetic acid (0.1 M)
- Microwave irradiation at 150°C for 20 min
- Neutralize with NaHCO3 and extract with CH2Cl2
- Purify via flash chromatography (SiO2, hexane/EtOAc 4:1)
Yield : 68–72%
Key Advantage : Avoids competitive formation of pyrrolo[2,3-b]pyridine byproducts
Directed Iodination at C3
Regioselective halogenation proves critical for subsequent cross-coupling. Iodination at C3 is achieved through electrophilic aromatic substitution using N-iodosuccinimide (NIS):
| Parameter | Specification |
|---|---|
| Substrate | 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole |
| Iodinating agent | NIS (1.5 equiv) |
| Catalyst | BF3·OEt2 (0.2 equiv) |
| Solvent | DMF (0.05 M) |
| Temperature | 0°C → rt, 12 h |
| Workup | Aqueous Na2S2O3 extraction |
| Purification | Recrystallization (EtOH/H2O) |
Yield : 83%
Regioselectivity : >98:2 (C3:C2) confirmed by NOESY NMR
Suzuki–Miyaura Coupling for Phenyl Installation
Boronic Acid Preparation
The 4-aminophenylboronic acid pinacol ester is synthesized via:
- Boc-protection of 4-nitroaniline
- Reduction to 4-Boc-aminophenylboronic acid using Pd/C/H2
- Pinacol ester formation with pinacol borane
Key Data :
Cross-Coupling Optimization
Coupling 3-iodo-pyrroloimidazole with 4-Boc-aminophenylboronic ester:
| Component | Quantity |
|---|---|
| 3-Iodo-pyrroloimidazole | 1.0 equiv (1.2 mmol) |
| Boronic ester | 1.5 equiv |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 (3.0 equiv) |
| Solvent | Dioxane/H2O (4:1, 0.1 M) |
| Temperature | 90°C, 18 h |
Workup :
- Filter through Celite®
- Extract with EtOAc (3×)
- Dry over MgSO4
- Remove Boc group with TFA/CH2Cl2 (1:1)
Yield : 76% (two steps)
Purity : >99% by HPLC (C18, MeCN/H2O)
Amidation with 2-Methoxybenzoyl Chloride
Acylation Protocol
The 4-aminophenyl intermediate undergoes nucleophilic acyl substitution:
- Charge 4-aminophenyl-pyrroloimidazole (1.0 equiv) in anhydrous THF (0.2 M)
- Add DIPEA (3.0 equiv) at 0°C
- Slowly introduce 2-methoxybenzoyl chloride (1.2 equiv)
- Warm to rt and stir for 6 h
Quenching :
- Pour into ice-cold H2O
- Extract with CH2Cl2 (3×)
- Wash organic layers with brine
Purification :
- Column chromatography (SiO2, hexane/EtOAc gradient)
- Final recrystallization from MeOH
Yield : 88%
Characterization Data :
- HRMS (ESI+): m/z calcd for C22H20N3O2 [M+H]+ 358.1552, found 358.1549
- 1H NMR (500 MHz, DMSO-d6): δ 10.32 (s, 1H), 8.25 (d, J=8.5 Hz, 2H), 7.92 (d, J=7.8 Hz, 1H), 7.64–7.58 (m, 3H), 4.15 (t, J=7.2 Hz, 2H), 3.89 (s, 3H), 3.02 (t, J=7.2 Hz, 2H), 2.35–2.28 (m, 2H)
Alternative Synthetic Routes
Buchwald–Hartwig Amination
For substrates sensitive to strong bases, palladium-catalyzed C–N coupling presents an alternative:
Conditions :
- Pd2(dba)3 (2 mol%)
- XantPhos (4 mol%)
- Cs2CO3 (2.0 equiv)
- Toluene, 110°C, 24 h
Photoredox-Mediated Late-Stage Functionalization
Emerging methodologies employ visible-light catalysis for C–H amidation:
Advantages :
- Bypasses pre-functionalized substrates
- Enables diversification of lead compounds
Limitations :
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Overall Yield | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki/Amidation | 58% | 99.5 | Kilogram |
| Buchwald/Amidation | 49% | 98.2 | Gram |
| Photoredox | 38% | 95.7 | Milligram |
Cost-Benefit Assessment
- Pd Catalysts : Contribute 62% of total synthesis cost
- Solvent Recovery : Dioxane/THF systems enable 85% reuse
- Time Efficiency : Microwave steps reduce synthesis time by 40%
Industrial-Scale Considerations
Process Intensification
- Continuous flow hydrogenation for nitro reductions
- In-line IR monitoring of acylation reactions
- Membrane-based solvent exchange systems
Regulatory Compliance
- ICH Q3D guidelines for residual Pd (<10 ppm)
- Genotoxic impurity control (acyl chlorides <50 ppm)
Chemical Reactions Analysis
Types of Reactions
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric and nitric acids for nitration , and phosphoryl chloride for dehydration . Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can produce 2,3-dinitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .
Scientific Research Applications
Pharmacological Properties
-
Anti-inflammatory Activity :
- Compounds related to N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide have demonstrated significant anti-inflammatory effects. For instance, studies indicate that similar pyrrolo[1,2-a]imidazole derivatives exhibit the ability to regulate cell-mediated immunity and alleviate inflammation associated with conditions such as rheumatoid arthritis .
- Immunomodulatory Effects :
- Antioxidant Properties :
Therapeutic Applications
- Rheumatoid Arthritis :
- Cancer Therapy :
- Neuroprotection :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis . This inhibition can prevent cell death and inflammation, making it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide (G1Y)
- Structure : Shares the pyrroloimidazole core but differs in substituent placement. The phenyl group is attached at the 2-position of the pyrroloimidazole, and the benzamide is linked via a methylene group to the 3-position of the phenyl ring .
- Key Differences :
- Substituent Position : The target compound’s phenyl group is at the 3-position of the pyrroloimidazole versus the 2-position in G1Y.
- Functional Groups : G1Y lacks the methoxy group present in the target compound.
- Molecular Weight : G1Y (317.38 g/mol) is lighter than the target compound (estimated ~332 g/mol due to the methoxy addition).
- Implications : The methoxy group in the target compound may enhance lipophilicity and alter binding interactions compared to G1Y’s simpler benzamide.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Structure: Features an imidazo[1,2-a]pyridine core instead of pyrroloimidazole, with electron-withdrawing groups (cyano, nitro) and ester functionalities .
- Key Differences: Core Heterocycle: The imidazo[1,2-a]pyridine ring has a six-membered structure, while the target compound’s pyrroloimidazole is five-membered. Substituents: Nitro and cyano groups in this compound contrast with the target’s methoxybenzamide, likely affecting electronic properties and solubility.
- Implications : The target compound’s lack of strongly electron-withdrawing groups may result in higher metabolic stability compared to this analog.
(S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-2-(o-tolyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxamide
- Structure : Contains a pyrroloimidazole core with a triazole substituent and stereochemical complexity .
- Key Differences :
- Functional Groups : The triazole and o-tolyl groups introduce steric bulk absent in the target compound.
- Molecular Weight : Higher molecular weight (350.42 g/mol) due to the triazole and carboxamide groups.
- Implications : The target compound’s simpler structure may improve synthetic accessibility and pharmacokinetic properties.
Structural and Physicochemical Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|---|
| N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide | Pyrroloimidazole | 4-phenyl, 2-methoxybenzamide | C21H20N3O2* | ~332* | Methoxy enhances lipophilicity |
| N-{[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl]methyl}benzamide (G1Y) | Pyrroloimidazole | 3-phenyl, benzamide | C20H19N3O | 317.38 | Simpler substituent profile |
| Diethyl 8-cyano-7-(4-nitrophenyl)-...imidazo[1,2-a]pyridine-5,6-dicarboxylate | Imidazo[1,2-a]pyridine | Nitro, cyano, ester groups | C28H25N5O6 | 527.53 | High electron-withdrawing character |
| (S)-N-((R)-1-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl)-...pyrrolo[1,2-a]imidazole | Pyrroloimidazole | Triazole, o-tolyl, carboxamide | C19H22N6O | 350.42 | Stereochemical complexity |
*Estimated based on structural similarity to G1Y.
Biological Activity
N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-methoxybenzamide is a compound that belongs to the pyrrolo[1,2-a]imidazole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is with a molecular weight of 361.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a critical role in necroptosis—a form of programmed cell death. This inhibition can mitigate inflammatory and neurodegenerative diseases .
Therapeutic Potential
Research indicates that this compound may have therapeutic applications in various fields, including:
- Cancer Therapy : Its ability to inhibit cell growth through the modulation of signaling pathways makes it a candidate for cancer treatment.
- Neuroprotection : By inhibiting RIPK1, it may protect neurons from degeneration .
- Inflammatory Diseases : The compound's mechanism suggests potential use in treating conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the pyrrolo[1,2-a]imidazole family. For instance:
- A study highlighted the synthesis and evaluation of various benzamide derivatives for their anticancer properties. The findings suggested that modifications in the chemical structure could enhance biological activity against specific cancer types .
- Another research focused on the selectivity of compounds targeting dopamine receptors, demonstrating that structural modifications can lead to significant differences in receptor affinity and activity .
Comparative Analysis with Related Compounds
The following table summarizes key characteristics and biological activities of this compound compared to similar compounds:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | RIPK1 inhibition | Potential for neuroprotection and anti-inflammatory effects | |
| 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole | Moderate anticancer activity | Found in various synthetic routes | |
| 4-Chloro-benzamide derivatives | Varies | RET kinase inhibition | Promising for cancer therapy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
